7-Methyl-3-oxooct-6-enoic acid 7-Methyl-3-oxooct-6-enoic acid 7-methyl-3-oxooct-6-enoic acid is a monounsaturated oxo fatty acid comprising 3-oxooct-6-enoic acid having a methyl substituent at the 7-position. It is a 3-oxo monocarboxylic acid, a branched-chain fatty acid, an oxo fatty acid, a medium-chain fatty acid and a monounsaturated fatty acid.
Brand Name: Vulcanchem
CAS No.: 65180-53-2
VCID: VC1890512
InChI: InChI=1S/C9H14O3/c1-7(2)4-3-5-8(10)6-9(11)12/h4H,3,5-6H2,1-2H3,(H,11,12)
SMILES: CC(=CCCC(=O)CC(=O)O)C
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

7-Methyl-3-oxooct-6-enoic acid

CAS No.: 65180-53-2

Cat. No.: VC1890512

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-3-oxooct-6-enoic acid - 65180-53-2

Specification

CAS No. 65180-53-2
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name 7-methyl-3-oxooct-6-enoic acid
Standard InChI InChI=1S/C9H14O3/c1-7(2)4-3-5-8(10)6-9(11)12/h4H,3,5-6H2,1-2H3,(H,11,12)
Standard InChI Key LWAVSMHUXDEREV-UHFFFAOYSA-N
SMILES CC(=CCCC(=O)CC(=O)O)C
Canonical SMILES CC(=CCCC(=O)CC(=O)O)C

Introduction

Chemical Structure and Properties

The chemical structure of 7-Methyl-3-oxooct-6-enoic acid features several distinctive functional groups that define its chemical behavior and biological activity. The molecule contains a carboxylic acid group at one end, a ketone group at the 3-position, a double bond between positions 6 and 7, and a methyl branch at position 7 . This unique arrangement of functional groups contributes to its classification as both an oxo fatty acid and a branched-chain fatty acid, setting it apart from linear fatty acids more commonly found in biological systems.

The presence of the ketone group at the 3-position is particularly significant as it makes the compound a 3-oxo monocarboxylic acid, influencing its reactivity in both chemical and biochemical contexts . This ketone functionality can participate in various reactions including nucleophilic additions and condensations, contributing to the compound's chemical versatility. The carboxylic acid group enables the formation of various derivatives, most importantly its biologically significant CoA thioester form.

Physical and Chemical Properties

7-Methyl-3-oxooct-6-enoic acid possesses a defined set of chemical properties that facilitate its identification and characterization in research settings. Its molecular formula is C9H14O3 with a precise molecular weight of 170.21 g/mol . The compound is classified under CAS number 65180-53-2, providing a standardized identifier for chemical database entries and regulatory documentation.

While comprehensive physical property data for the compound is somewhat limited in the available literature, certain properties can be inferred from its structure. As a medium-chain fatty acid derivative with both hydrophilic (carboxylic acid, ketone) and hydrophobic (alkyl chain) components, it likely exhibits amphipathic behavior with moderate solubility in organic solvents and limited solubility in water. The presence of the unsaturation (double bond) influences its melting point and confers slightly different physical properties compared to its saturated counterparts.

Structural Identifiers and Representation

For precise identification and database referencing, 7-Methyl-3-oxooct-6-enoic acid is represented through various standardized chemical notations . These identifiers enable researchers to unambiguously specify the compound in scientific publications, chemical inventories, and metabolomic studies.

Identifier TypeValue
IUPAC Name7-methyl-3-oxooct-6-enoic acid
CAS Number65180-53-2
InChIInChI=1S/C9H14O3/c1-7(2)4-3-5-8(10)6-9(11)12/h4H,3,5-6H2,1-2H3,(H,11,12)
InChIKeyLWAVSMHUXDEREV-UHFFFAOYSA-N
SMILESCC(=CCCC(=O)CC(=O)O)C
ChEBI IDCHEBI:52046

Classification and Nomenclature

The chemical identity of 7-Methyl-3-oxooct-6-enoic acid spans multiple classification systems, reflecting its multifaceted structural features. Understanding its classification provides important context for its chemical behavior and biological functions, placing it within the broader landscape of fatty acid biochemistry and metabolism.

Nomenclature and Synonyms

In scientific literature, 7-Methyl-3-oxooct-6-enoic acid appears under various naming conventions, reflecting historical developments in chemical nomenclature and different research traditions . This multiplicity of names can sometimes complicate literature searches but also illustrates the compound's relevance across different research domains.

The consistent element across these naming conventions is the identification of the three key structural features: the 7-methyl branch, the 3-oxo (ketone) group, and the presence of a double bond, typically designated at position 6 of the carbon chain . These features collectively define the compound's identity regardless of the specific naming convention employed.

Synthesis and Derivatives

The chemical transformations of 7-Methyl-3-oxooct-6-enoic acid, particularly its conversion to biologically active derivatives, represent a significant aspect of its biochemical relevance. These transformations illustrate how structural modifications can profoundly influence the compound's function within biological systems.

Formation of the CoA Derivative

One of the most biochemically significant transformations of 7-Methyl-3-oxooct-6-enoic acid is its conversion to 7-methyl-3-oxooct-6-enoyl-CoA through a condensation reaction with coenzyme A. This reaction, catalyzed by acyl-CoA synthetase enzymes, activates the fatty acid by forming a thioester bond between the carboxylic acid group and the thiol group of coenzyme A. The reaction requires ATP and typically proceeds through an acyl-adenylate intermediate, representing a high-energy investment that prepares the molecule for subsequent metabolic transformations.

The resulting CoA derivative serves as a key intermediate in fatty acid metabolism, particularly in pathways involving beta-oxidation . The conversion fundamentally alters the compound's biological activity, transforming it from a free fatty acid to an activated thioester capable of participating in energy-yielding metabolic reactions. This CoA derivative has been identified as a metabolite in various organisms, including strains of Escherichia coli and in mouse models, indicating its conserved role in fatty acid metabolism across different species .

Methyl Ester and Other Derivatives

Beyond its CoA derivative, 7-Methyl-3-oxooct-6-enoic acid can form other important derivatives, notably its methyl ester (methyl 7-methyl-3-oxooct-6-enoate, CAS: 53067-23-5) . This esterification alters the compound's physical properties, generally increasing its lipophilicity while reducing its acidity. The methyl ester form has been documented in synthetic chemistry literature and may serve as a protected form of the acid for certain chemical transformations.

The methyl ester derivative possesses distinct chemical properties from the free acid :

PropertyFree Acid (C9H14O3)Methyl Ester (C10H16O3)
Molecular Weight170.21 g/mol184.23 g/mol
CAS Number65180-53-253067-23-5
PolarityHigher (carboxylic acid)Lower (ester)
ReactivityMore reactiveLess reactive
Biological ActivityDirect precursor to CoA derivativePotential prodrug form

These structural modifications highlight the versatility of 7-Methyl-3-oxooct-6-enoic acid as a chemical scaffold, with each derivative potentially exhibiting distinct biochemical behavior and metabolic fates . The systematic study of these derivatives provides valuable insights into structure-activity relationships and metabolic pathway elucidation.

Biological Significance

The biological relevance of 7-Methyl-3-oxooct-6-enoic acid extends beyond its structural characteristics to encompass its role in metabolic processes and its presence across various biological systems. Understanding these aspects provides crucial context for its potential functions in cellular metabolism.

Metabolic Pathway Involvement

7-Methyl-3-oxooct-6-enoic acid, particularly through its CoA derivative, participates in fatty acid metabolism pathways that are fundamental to cellular energy production . As a 3-oxo fatty acid, it represents a partially oxidized intermediate that may arise during the metabolism of branched-chain fatty acids or other specialized lipid structures. The ketone group at the 3-position is particularly significant as it indicates the molecule has undergone initial oxidative processing, potentially as part of beta-oxidation or related catabolic pathways.

The involvement of 7-methyl-3-oxooct-6-enoyl-CoA in beta-oxidation suggests its role in energy production through the systematic breakdown of fatty acids. Beta-oxidation progressively shortens fatty acids through a cycle of reactions, releasing acetyl-CoA units that feed into the citric acid cycle for energy generation. The branched methyl group at position 7 may necessitate specialized enzymatic handling during this process, potentially involving branched-chain specific dehydrogenases or isomerases to accommodate the non-standard structure.

Current research indicates that the metabolism of branched-chain fatty acids like 7-Methyl-3-oxooct-6-enoic acid may follow partially distinct pathways compared to straight-chain fatty acids, reflecting the need for specialized enzymatic processing of the methyl branch . These metabolic distinctions highlight the compound's potential role in specialized lipid metabolism, possibly related to the processing of isoprenoid-derived structures or other branched lipids of biological significance.

Presence in Biological Systems

The identification of 7-Methyl-3-oxooct-6-enoic acid and its derivatives in diverse biological contexts provides important clues about its natural occurrence and potential functions . The compound has been detected, primarily through its CoA derivative, in both prokaryotic and eukaryotic systems, suggesting conserved metabolic roles across different domains of life.

In mammalian systems, including mouse models, the detection of 7-methyl-3-oxooct-6-enoyl-CoA indicates its involvement in eukaryotic metabolism, potentially in pathways related to the processing of dietary branched-chain fatty acids or endogenous lipid structures . This cross-species presence underscores the compound's role in conserved metabolic processes, though the specific pathways may vary between different biological systems based on their distinct metabolic requirements and enzymatic repertoires.

Research Status and Knowledge Gaps

Despite its identification and basic characterization, 7-Methyl-3-oxooct-6-enoic acid remains understudied in several aspects, presenting both challenges and opportunities for further research. A critical examination of current knowledge reveals significant gaps that warrant targeted investigation.

Future Research Directions

The existing knowledge gaps surrounding 7-Methyl-3-oxooct-6-enoic acid suggest several promising directions for future research that could significantly advance understanding of this compound. Methodological approaches spanning analytical chemistry, biochemistry, and molecular biology could address current limitations and reveal new insights into its functions.

Metabolic pathway mapping using isotope-labeled precursors could help establish the biosynthetic origins and catabolic fates of the compound, particularly in relation to branched-chain fatty acid metabolism. Such studies would benefit from the application of modern metabolomic approaches, including high-resolution mass spectrometry and NMR-based flux analysis, to track the compound's transformations in cellular contexts. These approaches could reveal whether it represents a major metabolic intermediate or a specialized metabolite with more restricted distribution and function.

Enzymatic studies focusing on the specific enzymes that interact with 7-Methyl-3-oxooct-6-enoic acid and its derivatives would provide valuable insights into its metabolic processing . Identifying and characterizing the acyl-CoA synthetases responsible for its activation, as well as the subsequent enzymes in its metabolic pathway, would clarify its integration within broader metabolic networks. Such studies might reveal specialized enzymes adapted to handle its branched structure, potentially with distinct regulatory properties compared to those processing straight-chain fatty acids.

Biological function studies, particularly examining potential regulatory roles beyond basic energy metabolism, represent another important research direction. Given the growing recognition of fatty acids and their derivatives as signaling molecules and transcriptional regulators, investigating whether 7-Methyl-3-oxooct-6-enoic acid or its derivatives might serve similar functions could reveal unexpected biological roles. Such studies might examine effects on gene expression, protein modification, or cellular signaling cascades in relevant biological systems.

Analytical Approaches and Comparative Analysis

The accurate identification, quantification, and characterization of 7-Methyl-3-oxooct-6-enoic acid require sophisticated analytical approaches that can distinguish it from structurally related compounds. These methodologies, combined with comparative analysis of similar molecules, provide essential context for understanding its unique properties.

Analytical Methods for Detection and Characterization

The analysis of 7-Methyl-3-oxooct-6-enoic acid typically employs a combination of complementary techniques that collectively provide comprehensive structural and quantitative information . Modern analytical platforms offer increasingly sensitive and specific methods for detecting and characterizing this compound in complex biological matrices.

Mass spectrometry, particularly when coupled with chromatographic separation techniques, represents a cornerstone approach for identifying and quantifying 7-Methyl-3-oxooct-6-enoic acid and its derivatives . Liquid chromatography-mass spectrometry (LC-MS) using electrospray ionization can detect the deprotonated form of the free acid ([M-H]⁻ at m/z 169.0970) or protonated forms of its derivatives. The compound's characteristic fragmentation pattern, including losses related to the carboxylic acid group and fragmentations around the ketone position, provides additional specificity for its identification in complex mixtures.

Nuclear magnetic resonance (NMR) spectroscopy offers complementary structural information, particularly valuable for confirming the positions of functional groups and distinguishing isomeric forms . For 7-Methyl-3-oxooct-6-enoic acid, characteristic ¹H-NMR signals would include the methyl branch protons, olefinic protons at the double bond, and distinctive patterns for protons adjacent to the ketone group. When available, ¹³C-NMR provides additional structural confirmation through characteristic chemical shifts for the carboxylic acid carbon (~175 ppm), ketone carbon (~210 ppm), and olefinic carbons (~120-140 ppm).

Structural Analogues and Comparative Properties

7-Methyl-3-oxooct-6-enoic acid exists within a broader family of structurally related compounds, and comparative analysis provides valuable context for understanding its unique properties and potential functions . These structural relationships help position the compound within the chemical space of fatty acids and their derivatives.

CompoundStructural RelationshipKey DifferencesPotential Functional Implications
3-Oxooctanoic acidLacks methyl branch and double bondMore symmetrical, different stereochemistryLikely different enzyme specificity and metabolic pathway
7-Methyloctanoic acidLacks ketone and double bondMore reduced stateDifferent metabolic stage, more stable
Methyl 7-methyl-3-oxooct-6-enoateMethyl ester of target compoundEsterified carboxyl groupAltered solubility, cell permeability, and reactivity
7-methyl-3-oxooct-6-enoyl-CoACoA thioester of target compoundActivated thioester linkageMetabolically active form, substrate for beta-oxidation

The comparison with straight-chain analogues highlights the potential impact of the methyl branch on metabolic processing . Branched-chain fatty acids often require specialized enzymes for their metabolism, possibly explaining the distinct metabolic pathway observed for 7-Methyl-3-oxooct-6-enoic acid. Similarly, the presence of the ketone group at position 3 places the compound at a specific oxidation state that suggests its role as an intermediate in oxidative metabolism rather than a storage or structural lipid.

The most biologically significant relationship is between the free acid and its CoA derivative, as this transformation represents the critical activation step required for the compound's participation in energy-yielding metabolic pathways . The CoA derivative's increased reactivity, altered enzyme specificity, and cellular compartmentalization dramatically change its biological behavior compared to the free acid form, emphasizing the importance of considering both forms when evaluating the compound's biological significance.

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